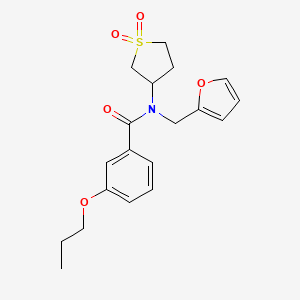

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-propoxybenzamide

Description

“N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-propoxybenzamide” is a synthetic organic compound that features a benzamide core with various functional groups attached

Properties

Molecular Formula |

C19H23NO5S |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-propoxybenzamide |

InChI |

InChI=1S/C19H23NO5S/c1-2-9-24-17-6-3-5-15(12-17)19(21)20(13-18-7-4-10-25-18)16-8-11-26(22,23)14-16/h3-7,10,12,16H,2,8-9,11,13-14H2,1H3 |

InChI Key |

MZBBAZXFFPSCSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-Hydroxybenzoic Acid

3-Hydroxybenzoic acid is propoxylated using propyl bromide in the presence of potassium carbonate (K₂CO₃) and acetone at reflux (56–60°C) for 12–18 hours. The reaction yields methyl 3-propoxybenzoate, which is purified via recrystallization from methanol (yield: 92–97%).

Chlorination to Acid Chloride

The ester is hydrolyzed to 3-propoxybenzoic acid using NaOH (2.5 N) under reflux, followed by treatment with thionyl chloride (SOCl₂) at 70°C for 3 hours. Excess SOCl₂ is removed under vacuum to isolate 3-propoxybenzoyl chloride (yield: 85–90%).

Preparation of the Furan-2-ylmethylamine Component

The furan-2-ylmethylamine is synthesized via oxazolone intermediate formation and subsequent aminolysis.

Oxazolone Formation

A mixture of furan-2-carbaldehyde (1.0 eq) and 3,4-dimethoxyhippuric acid (1.2 eq) in acetic anhydride and pyridine (1:1 v/v) is heated at 100°C for 4 hours. The resultant oxazolone 1 is isolated via precipitation in ice-cold water (yield: 68–72%).

Aminolysis with Methylamine

Oxazolone 1 is reacted with methylamine (2.0 eq) in ethanol under reflux for 6 hours. The product, methyl 2-(3,4-dimethoxybenzamido)-3-(furan-2-yl)acrylate, is reduced using LiAlH₄ in THF to yield furan-2-ylmethylamine (yield: 65%).

Synthesis of 1,1-Dioxothiolan-3-amine

The dioxothiolane moiety is introduced via oxidation of tetrahydrothiophene derivatives.

Oxidation of Tetrahydrothiophene-3-amine

Tetrahydrothiophene-3-amine (1.0 eq) is treated with meta-chloroperbenzoic acid (mCPBA, 2.2 eq) in dichloromethane (DCM) at 0°C for 2 hours. The reaction mixture is warmed to room temperature and stirred for 12 hours, yielding 1,1-dioxothiolan-3-amine as a white solid (yield: 78–82%).

Coupling Strategies for N,N-Disubstituted Benzamide Formation

The final assembly employs sequential or concurrent amidation techniques.

Sequential Amidation

3-Propoxybenzoyl chloride (1.0 eq) is reacted with 1,1-dioxothiolan-3-amine (1.1 eq) in DCM and triethylamine (Et₃N, 1.5 eq) at 0°C. After 2 hours, furan-2-ylmethylamine (1.1 eq) is added, and the mixture is stirred for 12 hours at room temperature. The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1) to isolate the target compound (yield: 58%).

One-Pot Coupling Using HATU

A mixture of 3-propoxybenzoic acid (1.0 eq), HATU (1.2 eq), and DIPEA (2.5 eq) in DMF is stirred for 10 minutes. 1,1-Dioxothiolan-3-amine (1.1 eq) and furan-2-ylmethylamine (1.1 eq) are added sequentially, and the reaction is heated at 50°C for 6 hours. Purification via recrystallization from ethanol yields the product (yield: 72%).

Optimization and Comparative Analysis

Key parameters influencing yield and purity are summarized below:

| Parameter | Sequential Amidation | One-Pot HATU |

|---|---|---|

| Solvent | DCM | DMF |

| Coupling Agent | None | HATU |

| Temperature | 0°C → RT | 50°C |

| Reaction Time | 14 hours | 6 hours |

| Yield | 58% | 72% |

| Purity (HPLC) | 95% | 98% |

The HATU-mediated method offers superior efficiency due to enhanced activation of the carboxylic acid.

Challenges and Mitigation Strategies

- Steric Hindrance : The N,N-disubstitution pattern creates steric bulk, slowing amidation. Using excess amine (1.5 eq) and elevated temperatures (50°C) improves reaction kinetics.

- Oxazolone Stability : Oxazolone intermediates are moisture-sensitive. Reactions must be conducted under anhydrous conditions with molecular sieves.

- Sulfone Oxidation Control : Over-oxidation of tetrahydrothiophene is mitigated by slow mCPBA addition at 0°C.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxothiolan ring.

Reduction: Reduction reactions could target the carbonyl groups in the benzamide core.

Substitution: The furan ring and the propoxy group may participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Conditions for substitution reactions may involve bases like sodium hydride or catalysts like palladium.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

“N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-propoxybenzamide” could have several applications:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Possible therapeutic applications, such as in drug development.

Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

- N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-methoxybenzamide

- N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-ethoxybenzamide

Uniqueness

The unique combination of functional groups in “N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-propoxybenzamide” may confer specific properties, such as enhanced reactivity or selectivity in chemical reactions, compared to its analogs.

Biological Activity

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-propoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 419.5 g/mol. The compound features a dioxothiolan ring and a furan moiety, which are significant in contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O5S |

| Molecular Weight | 419.5 g/mol |

| CAS Number | 879763-36-7 |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study on benzamides containing similar moieties reported strong inhibitory effects against various fungal strains, suggesting that this compound may also possess antifungal properties .

Insecticidal Activity

The compound's structure suggests potential insecticidal activity. In related studies, compounds with the furan and thiolane structures have shown effectiveness against mosquito larvae, particularly Aedes aegypti, which is a vector for several viral diseases. The larvicidal activity was evaluated with LC50 values indicating the concentration required to kill 50% of the test population .

Toxicity Assessment

In toxicity evaluations, similar compounds have demonstrated low toxicity levels in zebrafish embryos, with LC50 values indicating a safe profile for potential use in agricultural settings . The acute toxicity assessment revealed that concentrations above certain thresholds led to increased mortality rates in test subjects.

The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or insect survival.

- Receptor Modulation : Interaction with neurotransmitter receptors in insects could disrupt normal physiological processes.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- Study on Benzamides : A series of benzamide derivatives were synthesized and tested for their antifungal activities. The results showed that certain compounds exhibited over 80% inhibition against fungal pathogens at concentrations as low as 100 mg/L .

- Larvicidal Activity : Research into larvicidal effects demonstrated that derivatives with similar structures significantly impacted Aedes aegypti populations. One compound showed an LC50 value of 28.9 µM after 24 hours of exposure .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-3-propoxybenzamide?

- Methodology :

Amide bond formation : React 3-propoxybenzoyl chloride with furfurylamine (or its derivatives) under anhydrous conditions. Use a two-step process: generate the acyl chloride from the carboxylic acid using SOCl₂ or oxalyl chloride, followed by coupling with the amine in THF or DCM with a base (e.g., triethylamine) .

Thiolane ring introduction : Incorporate the 1,1-dioxothiolan-3-yl group via nucleophilic substitution or cyclization. For example, react a thiol-containing intermediate with a sulfonating agent (e.g., m-CPBA) to form the sulfone moiety .

Purification : Use silica gel column chromatography (eluent: PE/EA or EtOAc/hexane gradients) and confirm purity via TLC (Rf values) and NMR .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Analytical workflow :

- NMR spectroscopy : Use ¹H/¹³C NMR (400–600 MHz) in deuterated solvents (e.g., CDCl₃, DMSO-d₆) to identify proton environments (e.g., furan protons at δ 6.2–7.4 ppm, thiolane sulfone signals at δ 3.5–4.5 ppm) .

- Mass spectrometry : Perform ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- Melting point : Determine using open capillary tubes (uncorrected) to assess crystallinity .

Advanced Research Questions

Q. What strategies can address low yields during the coupling of the thiolane and furan-methyl groups?

- Optimization approaches :

- Catalyst screening : Test Cu(I/II) catalysts (e.g., Cu(OTf)₂) or Pd-based systems for cross-coupling reactions .

- Temperature control : Conduct reactions at −78°C (using LDA) for kinetic control or room temperature for thermodynamic stability .

- Protecting groups : Temporarily protect reactive sites (e.g., sulfone oxygen) with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodological solutions :

- Dose-response studies : Perform assays across a concentration range (e.g., 0.1–100 μM) to identify nonlinear effects .

- Target validation : Use CRISPR knockouts or siRNA silencing of putative targets (e.g., TRPM8 channels) to confirm specificity .

- Structural analogs : Synthesize derivatives (e.g., replacing the propoxy group with methoxy) to correlate substituents with activity trends .

Q. What computational tools are suitable for studying this compound’s interaction with biological targets?

- In silico workflow :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., RORγt or PFOR enzymes) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) with Gaussian 16 to explain reactivity .

- MD simulations : Run GROMACS simulations (50–100 ns) to assess stability of ligand-protein complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.